2-(4-(Tert-butyl)phenyl)cyclopropan-1-amine
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Overview
Description
2-(4-(Tert-butyl)phenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a tert-butyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(tert-butyl)phenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of a Grignard reagent and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-(Tert-butyl)phenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can act as a rigid scaffold, influencing the compound’s binding affinity and selectivity towards certain enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-butylphenyl)cyclopropan-1-amine hydrochloride
- 4-(4-tert-Butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene
Uniqueness
2-(4-(Tert-butyl)phenyl)cyclopropan-1-amine is unique due to its specific structural features, such as the combination of a cyclopropane ring and a tert-butyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(11)14/h4-7,11-12H,8,14H2,1-3H3 |
InChI Key |
HHTUKEMBBCCRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2N |
Origin of Product |
United States |
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